molecular formula C16H13N3O2 B2374355 2-Amino-3-benzoylindolizine-1-carboxamide CAS No. 900014-49-5

2-Amino-3-benzoylindolizine-1-carboxamide

Cat. No.: B2374355
CAS No.: 900014-49-5
M. Wt: 279.299
InChI Key: QYWVOXRBNSLZKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of 2-Amino-3-benzoylindolizine-1-carboxamide, there are general strategies for synthesizing indole carboxamides. These strategies involve the effect of a carboxamide moiety at positions 2 and 3, which gives unique inhibitory properties to these compounds . Another method involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines .

Scientific Research Applications

Chemical Synthesis and Reactivity

Research on compounds related to 2-Amino-3-benzoylindolizine-1-carboxamide demonstrates their utility in chemical synthesis. For instance, the synthesis of 3-Benzoylindolizine derivatives has been explored for their potential as derivatization reagents, showcasing the reactivity of the benzoylindolizine core in creating novel chemical entities (Zhou, Hu, & Hu, 1998). Such reagents can be pivotal in high-performance capillary electrophoresis (HPCE), indicating the compound's relevance in analytical chemistry.

Antimicrobial and Antituberculosis Activity

Compounds structurally similar to this compound have been evaluated for their antimicrobial properties. Novel Pyrazinamide derivatives, for example, have shown significant in vitro activity against Mycobacterium tuberculosis, suggesting potential applications in antituberculosis therapy (Janďourek et al., 2017). This demonstrates the potential of benzoylindolizine derivatives in contributing to the development of new antimicrobial agents.

Anticancer Activity

The research application of related compounds extends to the investigation of their anticancer properties. For instance, derivatives of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide have been synthesized and shown to exhibit in vitro anticancer activity, highlighting the potential of benzoylindolizine derivatives in cancer treatment (Mahanthesha, Suresh, & Naik, 2022). These findings suggest that this compound could be a candidate for further exploration in oncological research.

Future Directions

While there isn’t specific information available on the future directions of 2-Amino-3-benzoylindolizine-1-carboxamide, there is hope that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . Additionally, there are suggestions for the development of new pyrimidines as anti-inflammatory agents .

Properties

IUPAC Name

2-amino-3-benzoylindolizine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c17-13-12(16(18)21)11-8-4-5-9-19(11)14(13)15(20)10-6-2-1-3-7-10/h1-9H,17H2,(H2,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWVOXRBNSLZKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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